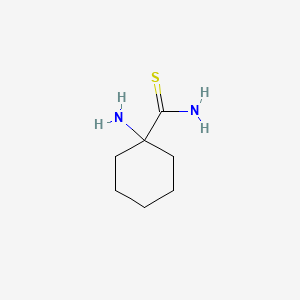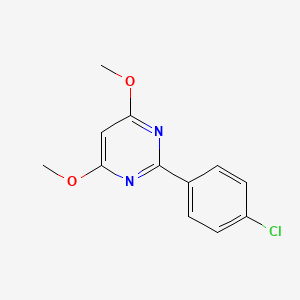![molecular formula C35H50N2O4 B579316 [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate CAS No. 18051-00-8](/img/structure/B579316.png)
[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[97001,303,8012,16]octadec-9-enyl] acetate is a complex organic molecule characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of the benzamido, dimethylaminoethyl, hydroxymethyl, and acetate groups. Each step involves specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the benzamido group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its multiple functional groups allow for the attachment of various tags and labels, facilitating the investigation of biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its complex structure and reactivity make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with protein residues, while the dimethylaminoethyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate
- [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(methylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate
Uniqueness
[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for both research and industrial applications.
Properties
CAS No. |
18051-00-8 |
|---|---|
Molecular Formula |
C35H50N2O4 |
Molecular Weight |
562.795 |
InChI |
InChI=1S/C35H50N2O4/c1-22(37(6)7)29-25(41-23(2)39)19-33(5)27-14-13-26-31(3,21-38)28(36-30(40)24-11-9-8-10-12-24)15-16-34(26)20-35(27,34)18-17-32(29,33)4/h8-14,22,25-29,38H,15-21H2,1-7H3,(H,36,40)/t22-,25-,26-,27-,28-,29-,31+,32+,33-,34+,35-/m0/s1 |
InChI Key |
LZYRBSQILDFVSY-ZPWQGVRKSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)OC(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
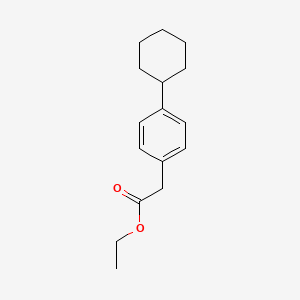

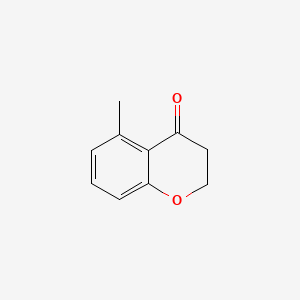
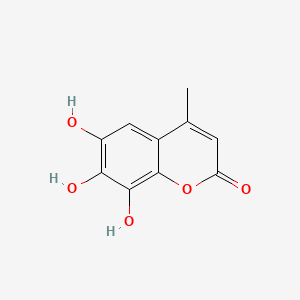
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)
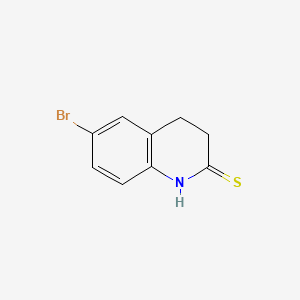
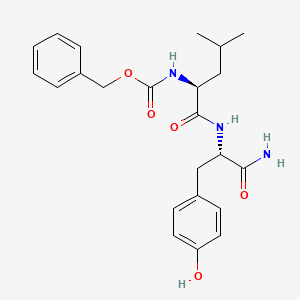
![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)
